molecular formula C5H9N3O2 B14722633 3-Iminopentanediamide CAS No. 6339-95-3

3-Iminopentanediamide

Cat. No.: B14722633
CAS No.: 6339-95-3
M. Wt: 143.14 g/mol
InChI Key: KQYBPPFYUPLUOX-UHFFFAOYSA-N
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Description

3-Iminopentanediamide (C₅H₉N₃O₂) is a nitrogen-containing organic compound characterized by two amide groups and an imino group (NH) at the third carbon position. Its structure confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, making it a candidate for applications in medicinal chemistry and materials science. The compound’s IUPAC name and functional groups align with bioactive molecules, emphasizing the need for rigorous characterization (e.g., spectral data, solubility profiles) to validate its utility in industrial or pharmaceutical contexts .

Properties

CAS No.

6339-95-3

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

3-iminopentanediamide

InChI

InChI=1S/C5H9N3O2/c6-3(1-4(7)9)2-5(8)10/h6H,1-2H2,(H2,7,9)(H2,8,10)

InChI Key

KQYBPPFYUPLUOX-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)CC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iminopentanediamide can be achieved through several methods. One common approach involves the reaction of pentanediamide with an appropriate imine source under controlled conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Iminopentanediamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Iminopentanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 3-Iminopentanediamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. This interaction can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility (Water) Key Applications
3-Iminopentanediamide C₅H₉N₃O₂ 147.15 Amide (×2), Imino Moderate Peptide mimics, enzyme studies
3-Ethyl-2-oxopentanamide C₇H₁₃NO₂ 143.18 Amide, Ketone, Ethyl Low Intermediate in organic synthesis
Tizanidine analogs C₉H₈ClN₅S 253.71 Thiazole, Amino, Chloro High (pharma grade) Muscle relaxants
3-Aminorhodanine derivatives Varies 150–300 Rhodanine, Amino Variable Antimicrobial agents

Key Observations :

  • Solubility: Unlike tizanidine analogs, which are optimized for pharmaceutical bioavailability, 3-Iminopentanediamide’s moderate solubility may limit its utility in aqueous environments without derivatization.
  • Molecular Weight : The compound’s low molecular weight (147 g/mol) aligns with drug-like properties, though its lack of aromaticity contrasts with bioactive thiazole or rhodanine derivatives .
Pharmacological and Industrial Relevance
  • Enzyme Inhibition: Computational studies (e.g., QSPR models in ) suggest that 3-Iminopentanediamide’s amide groups could interact with protease active sites, though experimental IC₅₀ data are lacking.
  • Material Science : Its hydrogen-bonding capacity may facilitate self-assembly in polymers, contrasting with hydrophobic analogs like 3-ethyl-2-oxopentanamide.

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